molecular formula C₂₂H₂₆O₁₂ B1148220 Vanillina 2',3',4',6'-O-Tetraacetil-β-D-Glucósido CAS No. 23598-07-4

Vanillina 2',3',4',6'-O-Tetraacetil-β-D-Glucósido

Número de catálogo: B1148220
Número CAS: 23598-07-4
Peso molecular: 482.43
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . It is found in the seed pods of Vanilla planifola . The molecular formula of this compound is C22H26O12 and it has a molecular weight of 482.43 .


Synthesis Analysis

The synthesis of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside involves the use of a protected intermediate in the synthesis of glucosylated precursor of Vanillin . This compound is used as a biochemical for proteomics research .


Molecular Structure Analysis

The IUPAC name of this compound is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate . The InChI Key is RCOAJUUVGFLXIR-QMCAAQAGSA-N .


Chemical Reactions Analysis

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . The reaction sequence in Method E proved equally efficient both with and without isolation of bromide 20 .


Physical and Chemical Properties Analysis

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is an off-white solid . It is soluble in Chloroform and Ethyl Acetate .

Aplicaciones Científicas De Investigación

Industria alimentaria

La vainillina es un compuesto de sabor muy apreciado que ha ganado un amplio reconocimiento por sus cualidades naturales y aromáticas {svg_1}. Se utiliza ampliamente en la conservación de alimentos y en el envasado de alimentos {svg_2}. Las propiedades conservantes de la vainillina proporcionan una profunda comprensión de su papel crucial en los sectores culinario y de la ciencia de los alimentos {svg_3}.

Síntesis biológica

La síntesis de vainillina abarca un amplio espectro de metodologías, incluidos los sistemas enzimáticos, microbianos e inmovilizados {svg_4}. La elucidación de diferentes sustratos como el ácido ferúlico, el eugenol, el veratraldehído, el ácido vanílico, la glucovainillina y los fenilpropanoides C6-C3 añade una capa de profundidad y conocimiento a la comprensión de la síntesis de vainillina {svg_5}.

Propiedades antioxidantes

Se ha informado que la vainillina es un potente captador de especies reactivas de oxígeno (ROS) como se ha observado en múltiples ensayos antioxidantes {svg_6}. Opera mediante autodimerización, contribuyendo a una alta estequiometría de reacción {svg_7}.

Agente antiinflamatorio y antimicrobiano

La vainillina posee varias propiedades biológicas, actuando como antioxidante, agente antiinflamatorio y agente antimicrobiano {svg_8}.

Catalizador en reacciones químicas

La vainillina puede hidrogenarse catalíticamente para producir 4-metilguaiacol, un producto de hidrogenación completo {svg_9}. Se logró un solo producto con un buen rendimiento mediante las condiciones moderadas, lo que ofrece una ruta potencial para la hidrogenación catalítica de compuestos de plataforma de biomasa {svg_10}.

Materias primas de biomasa

La vainillina, un ingrediente clave en el aceite de pirólisis elaborado a partir de fracciones de lignina, es un prometedor compuesto de plataforma de biomasa producido mediante la catálisis térmica de la despolimerización de la biomasa de lignina {svg_11}. Los tres tipos de grupos funcionales que contienen oxígeno que se encuentran en esta especie - hidroxilo, éter y aldehído - pueden hidrogenarse selectivamente para producir alcohol vanílico (VA) y 2-metoxifenol-4-metil (MMP) {svg_12}.

Intermediarios farmacéuticos y especias

El MMP, que puede producirse a partir de vainillina, se utiliza actualmente en gran medida en la producción de intermediarios farmacéuticos y especias {svg_13}.

Biocombustible

El MMP, que puede producirse a partir de vainillina, tiene el potencial de ser un biocombustible futuro {svg_14}.

Mecanismo De Acción

Target of Action

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a potential precursor for glucovanillin . Glucovanillin is a glucosylated precursor of vanillin, which is found in the seed pods of Vanilla planifolia . The primary targets of this compound are the enzymes involved in cell wall degradation and glucovanillin hydrolysis .

Mode of Action

The compound interacts with its targets, the enzymes involved in cell wall degradation and glucovanillin hydrolysis, to transform glucovanillin into vanillin . This transformation process involves a series of biochemical reactions that result in the release of vanillin, a primary component of the natural vanilla flavor .

Biochemical Pathways

The biochemical pathway affected by this compound is the glucovanillin to vanillin transformation pathway. This pathway involves a combination of enzyme activities, including those involved in cell wall degradation and glucovanillin hydrolysis . The downstream effects of this pathway include the production of vanillin, which contributes to the characteristic flavor of vanilla .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (48244) and solubility in various solvents .

Result of Action

The result of the compound’s action is the transformation of glucovanillin into vanillin . This transformation contributes to the production of the natural vanilla flavor, which is widely used in the food and beverage industry .

Análisis Bioquímico

Biochemical Properties

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside plays a significant role in biochemical reactions as a precursor for glucovanillin. This compound is isolated from fresh vanilla green pods and is simultaneously transformed into vanillin through a combination of enzyme activities involving cell wall degradation and glucovanillin hydrolysis . The enzymes involved in this process include glucosidases, which hydrolyze the glycosidic bond, releasing vanillin. The interactions between Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside and these enzymes are crucial for the production of vanillin, a compound widely used for its flavoring properties.

Cellular Effects

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Research indicates that this compound may exert its effects by inhibiting the activity of enzymes involved in the metabolism of lipids and carbohydrates . This inhibition can lead to changes in cellular metabolism, affecting the overall function of the cell. Additionally, the compound’s impact on gene expression can alter the production of proteins involved in various cellular processes, further influencing cell function.

Molecular Mechanism

The molecular mechanism of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside involves its interactions with specific biomolecules. This compound binds to enzymes such as glucosidases, inhibiting their activity and preventing the hydrolysis of glycosidic bonds . This inhibition can lead to a decrease in the production of vanillin from its glucosylated precursors. Additionally, Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside can change over time. The stability of this compound is influenced by factors such as temperature and storage conditions. For long-term stability, it is recommended to store the compound at -20°C under nitrogen or argon . Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, the compound may exhibit toxic or adverse effects, impacting the overall health of the animal.

Metabolic Pathways

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is involved in metabolic pathways related to the synthesis of vanillin. The compound interacts with enzymes such as glucosidases, which hydrolyze the glycosidic bond to release vanillin . This process is essential for the production of vanillin from its glucosylated precursors. Additionally, the compound may influence metabolic flux and metabolite levels by inhibiting the activity of enzymes involved in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of the compound are crucial for its effectiveness in biochemical reactions and its impact on cellular function.

Subcellular Localization

The subcellular localization of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound can impact its activity and function, as it interacts with enzymes and other biomolecules within these compartments.

Propiedades

Número CAS

23598-07-4

Fórmula molecular

C₂₂H₂₆O₁₂

Peso molecular

482.43

Origen del producto

United States

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